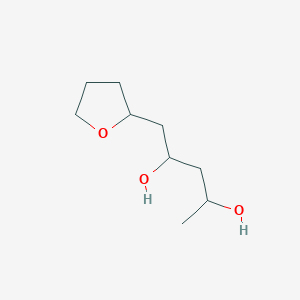

1-(Oxolan-2-yl)pentane-2,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

6296-96-4 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(oxolan-2-yl)pentane-2,4-diol |

InChI |

InChI=1S/C9H18O3/c1-7(10)5-8(11)6-9-3-2-4-12-9/h7-11H,2-6H2,1H3 |

InChI Key |

UMLZIRVYKWDEPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CC1CCCO1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Oxolan 2 Yl Pentane 2,4 Diol

Retrosynthetic Dissection of the 1-(Oxolan-2-yl)pentane-2,4-diol Scaffold

Retrosynthetic analysis is a powerful tool that allows chemists to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the molecule down at key functional groups.

The most logical initial disconnection is at the carbon-carbon bond connecting the oxolane (tetrahydrofuran) ring and the pentane-2,4-diol chain. This reveals two primary synthons: a nucleophilic oxolane-based fragment and an electrophilic pentane-derived fragment, or vice versa.

A further disconnection of the pentane-2,4-diol unit, a 1,3-diol, can be traced back to a β-hydroxy ketone through a reduction step. This β-hydroxy ketone, in turn, can be conceptually disassembled via an aldol (B89426) reaction into a simpler ketone and an aldehyde. The oxolane moiety can be retrosynthetically derived from a linear precursor, such as a 1,4-halohydrin or a diol, which can be cyclized.

This analysis highlights the key bond formations and functional group interconversions necessary for the synthesis:

C-C bond formation: To connect the oxolane and pentane (B18724) fragments.

Aldol reaction: To construct the carbon backbone of the pentane-2,4-diol chain.

Ketone reduction: To establish the 1,3-diol stereochemistry.

Oxolane ring formation: Through intramolecular cyclization.

Total Synthesis Pathways

The insights from retrosynthesis pave the way for the design of total synthesis routes. These pathways can be broadly categorized as convergent or divergent, each with its own set of advantages.

Strategies for the Stereoselective Construction of the Oxolane Moiety

The stereocenter at the 2-position of the oxolane ring is a critical feature of the target molecule. Its controlled formation is a key challenge. Several methods have been developed for the stereoselective synthesis of 2-substituted oxolanes.

One common approach involves the intramolecular cyclization of a chiral precursor . For example, a chiral 1,4-diol or a related derivative can undergo acid- or base-catalyzed cyclization to form the tetrahydrofuran (B95107) ring. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting oxolane.

Another powerful method is the hetero-Diels-Alder reaction . This cycloaddition reaction between a diene and a heterodienophile can be used to construct the oxolane ring with good stereocontrol. koreascience.kr The choice of chiral catalysts or auxiliaries can influence the facial selectivity of the reaction, leading to enantiomerically enriched products.

Introduction and Functionalization of the Pentane-2,4-diol Chain

The pentane-2,4-diol chain, with its two stereocenters, presents another significant synthetic hurdle. The 1,3-diol motif is a common structural element in polyketide natural products, and numerous methods have been developed for its stereoselective synthesis. nih.gov

A cornerstone of 1,3-diol synthesis is the aldol reaction . nih.gov This reaction, which forms a carbon-carbon bond while creating a β-hydroxy carbonyl compound, is a powerful tool for constructing the backbone of the pentane-2,4-diol chain. The subsequent stereoselective reduction of the ketone functionality then yields the desired 1,3-diol. The stereochemical outcome of both the aldol reaction and the reduction can be controlled through the use of chiral auxiliaries, catalysts, or reagents.

For instance, substrate-controlled reductions using reagents like sodium borohydride (B1222165) in the presence of a chelating agent can favor the formation of either the syn- or anti-diol, depending on the reaction conditions and the substrate.

Asymmetric Synthesis of Enantiopure and Diastereopure this compound Isomers

Achieving absolute stereochemical control to produce a single enantiomer and diastereomer of this compound is the pinnacle of synthetic achievement for this molecule. This requires the application of asymmetric synthesis techniques.

Development of Chiral Catalysts for Key Coupling Reactions

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct formation of enantiomerically enriched products. In the context of synthesizing this compound, chiral catalysts can be employed in several key steps.

Asymmetric Aldol Reactions: The aldol reaction to form the β-hydroxy ketone precursor to the 1,3-diol is a prime target for asymmetric catalysis. nih.gov Proline and its derivatives have emerged as highly effective organocatalysts for direct asymmetric aldol reactions, often providing high yields and excellent enantioselectivities. nih.govlibretexts.orgwikipedia.org These catalysts operate through an enamine-based mechanism, creating a chiral environment that directs the approach of the aldehyde. libretexts.org Metal-based chiral Lewis acids can also be used to catalyze aldol reactions with high stereocontrol.

Asymmetric Reductions: The reduction of the β-hydroxy ketone to the 1,3-diol is another critical step where chirality can be introduced. Chiral reducing agents, such as those derived from boron (e.g., Corey-Bakshi-Shibata catalysts), can stereoselectively reduce the ketone, leading to the formation of a specific diastereomer of the diol. nih.gov

Table 1: Key Asymmetric Reactions and Catalysts

| Reaction | Catalyst/Reagent Type | Expected Outcome |

|---|---|---|

| Asymmetric Aldol Reaction | Proline-derived organocatalysts | Enantiomerically enriched β-hydroxy ketone |

| Asymmetric Aldol Reaction | Chiral Lewis acid-metal complexes | Diastereo- and enantiomerically enriched β-hydroxy ketone |

| Asymmetric Ketone Reduction | Chiral borane (B79455) reagents (e.g., CBS catalyst) | Stereoselective formation of syn- or anti-1,3-diols |

The strategic combination of these asymmetric methodologies allows for the precise construction of any of the possible stereoisomers of this compound, opening the door to detailed studies of their properties and potential applications.

Diastereoselective Control in Carbon-Carbon Bond Formation

The stereochemical relationship between the stereocenter on the oxolane ring and the two newly formed stereocenters in the pentane-2,4-diol side chain is a critical aspect of the synthesis of this compound. Achieving control over these multiple stereocenters often relies on diastereoselective carbon-carbon bond-forming reactions, where the existing chirality in a starting material influences the stereochemical outcome of subsequent transformations.

A prominent strategy for establishing the 1,3-diol array with high diastereoselectivity is the substrate-controlled reduction of a β-hydroxy ketone precursor. This approach involves the initial construction of a β-hydroxy ketone attached to the oxolane ring, followed by a reduction of the ketone that is directed by the existing hydroxyl group. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions to favor either the syn or anti diastereomer of the diol.

Another powerful method involves the aldol reaction, which can be highly diastereoselective. For instance, an enolate derived from a ketone can react with an aldehyde, such as 2-tetrahydrofurfural, to form a β-hydroxy ketone. The stereochemistry of this addition can be influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion. Subsequent reduction of the resulting ketone would then yield the 1,3-diol.

The following table summarizes representative examples of diastereoselective methods for 1,3-diol synthesis, which could be adapted for the synthesis of this compound.

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) |

| Aldol Reaction | Aldehyde and Ketone | Proline-derived organocatalyst/Cu(OTf)₂ | >99:1 (anti/syn) acs.org |

| Reduction of β-hydroxy ketone | β-hydroxy ketone | Various reducing agents | High syn or anti selectivity acs.org |

| Allyltitanation | β-hydroxyaldehyde | Chiral allyl titanate | High dr acs.org |

Enantioselective Induction during Ring Formation or Hydroxylation

Controlling the absolute stereochemistry of this compound requires an enantioselective step at a key stage of the synthesis. This can be achieved either by enantioselective formation of the oxolane ring itself or by an enantioselective hydroxylation or other functionalization of the side chain.

Enantioselective methods for the synthesis of 2-substituted oxolanes often involve asymmetric cyclization reactions. For example, an asymmetric [3+2] cycloaddition of an aldehyde with a donor-acceptor cyclopropane (B1198618) catalyzed by a chiral Lewis acid can produce highly enantioenriched tetrahydrofurans. acs.org This strategy could be envisioned to construct the oxolane ring with a pendant group that can be subsequently elaborated to the pentane-2,4-diol moiety.

Alternatively, an existing prochiral precursor containing the oxolane ring could undergo an enantioselective reaction on the side chain. For example, an asymmetric hydrogenation of a β-diketone attached to the oxolane ring could furnish the chiral 1,3-diol directly.

The table below highlights some enantioselective approaches that are relevant to creating the chiral centers in this compound.

| Reaction Type | Substrate Type | Catalyst System | Enantiomeric Excess (ee) |

| Asymmetric Aldol Reaction | Aldehyde and Ketone | Proline-derived organocatalyst | Up to >99% acs.org |

| Asymmetric [3+2] Cycloaddition | Aldehyde and Cyclopropane | (tBu-pybox)MgI₂ | Up to 97:3 er acs.org |

| Asymmetric Reduction of Keto Alcohols | Chiral Keto Alcohol | CBS-oxazaborolidine | High ee acs.org |

Chemoenzymatic and Biocatalytic Routes to this compound

Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives for the synthesis of chiral molecules like this compound. These methods utilize enzymes to catalyze key transformations with high stereo- and regioselectivity.

One potential biocatalytic approach is the enzymatic reduction of a 1-(oxolan-2-yl)pentane-2,4-dione precursor. Various alcohol dehydrogenases (ADHs) can reduce diketones to diols with high enantioselectivity. researchgate.net Depending on the specific enzyme used, different stereoisomers of the final product could be accessed.

Another strategy involves the biocatalytic hydroxylation of an alkyl chain attached to the oxolane ring. Cytochrome P450 monooxygenases are known to catalyze the selective hydroxylation of unactivated C-H bonds. researchgate.netpnas.org It is conceivable that a substrate like 1-(oxolan-2-yl)pentane could be selectively hydroxylated at the C2 and C4 positions by an engineered P450 enzyme or a whole-cell biocatalyst. nih.gov

Kinetic resolution is another valuable chemoenzymatic tool. A racemic mixture of this compound could be subjected to enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. nih.gov

The following table presents examples of biocatalytic reactions that could be applied to the synthesis of the target compound.

| Biocatalytic Method | Enzyme Class | Transformation | Potential Application |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | β-diketone to 1,3-diol | Enantioselective synthesis of the diol moiety researchgate.net |

| C-H Hydroxylation | Cytochrome P450 Monooxygenase | Alkane to alcohol | Regio- and stereoselective hydroxylation of the pentane chain researchgate.netpnas.org |

| Kinetic Resolution | Lipase | Selective acylation of a racemic diol | Separation of enantiomers of this compound nih.gov |

Cascade and Multicomponent Reactions Towards this compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, offer efficient pathways to complex molecules. nih.gov

A plausible cascade approach to a substituted oxolane could involve a tandem Mukaiyama aldol-lactonization process. nih.govacs.org This could potentially be adapted to form the oxolane ring with an appropriate side chain that can then be converted to the diol. For instance, a cascade sequence starting from a γ-ketoaldehyde could generate a highly substituted tetrahydrofuran in a diastereoselective manner. nih.govacs.org

While a specific MCR for the direct synthesis of this compound is not reported, the principles of MCRs could be applied to rapidly assemble a key intermediate. For example, a multicomponent reaction could be designed to bring together a fragment containing the oxolane ring, a three-carbon unit, and a protecting group in a single step, which could then be further elaborated.

The development of novel cascade and multicomponent reactions remains an active area of research, and future innovations may provide even more direct and efficient routes to molecules like this compound.

Chemical Reactivity and Derivatization of 1 Oxolan 2 Yl Pentane 2,4 Diol

Selective Transformations of the Diol Functionality

The presence of two secondary hydroxyl groups in a 1,3-relationship on the pentane (B18724) backbone offers opportunities for a variety of selective chemical modifications. The proximity of these groups can influence their reactivity and, in some cases, allow for the formation of cyclic derivatives.

Mono- and Di-acylation of Hydroxyl Groups

The acylation of the hydroxyl groups in 1-(oxolan-2-yl)pentane-2,4-diol can be controlled to yield either mono- or di-acylated products. The selective mono-acylation of 1,3-diols can be challenging due to the similar reactivity of the two hydroxyl groups. However, methods utilizing catalysts that can differentiate between the hydroxyl environments have been developed. For instance, diarylborinic acid catalysis has been shown to be effective for the regioselective monoacylation of 1,2- and 1,3-diols. organic-chemistry.org This method often shows a preference for the acylation of equatorial hydroxyl groups in cyclic systems, and in acyclic 1,3-diols, selectivity can be influenced by steric and electronic factors. organic-chemistry.org

Complete di-acylation can be more straightforwardly achieved by using an excess of the acylating agent and a suitable base, such as pyridine (B92270) or a tertiary amine, to drive the reaction to completion. Dynamic kinetic asymmetric transformation (DYKAT) has also been employed for the one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic mixtures of 1,3-diols, a process that involves a combination of enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov

Table 1: Illustrative Acylation Reactions of a 1,3-Diol System

| Product | Reagents and Conditions | Expected Outcome |

|---|---|---|

| Mono-acylated diol | Acyl chloride (1 equiv.), Diarylborinic acid catalyst, Base (e.g., DIPEA), CH₂Cl₂, rt | Selective formation of the mono-ester. |

| Di-acylated diol | Acyl anhydride (B1165640) (2.5 equiv.), Pyridine, DMAP (cat.), CH₂Cl₂, rt to 40 °C | Formation of the di-ester. |

Etherification and Silylation Reactions

The hydroxyl groups of this compound can be converted to ethers through various methods, such as the Williamson ether synthesis. Selective mono-etherification would require the use of a protecting group strategy to differentiate the two hydroxyls. A common strategy for the protection of 1,3-diols is the formation of a cyclic acetal (B89532), typically by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst. For example, benzaldehyde (B42025) is often used to form a six-membered benzylidene acetal, which can be subsequently removed under hydrogenolysis conditions.

Silylation is another common transformation for hydroxyl groups, offering a way to protect the diol or to introduce functional handles for further reactions. The selective mono-silylation of one hydroxyl group in the presence of the other can be achieved by using sterically hindered silylating agents or by controlling the stoichiometry of the reagents. Iridium-catalyzed regioselective silylation of secondary C-H bonds has been developed as a method to generate 1,3-diols, and similar principles of directed reactions could potentially be applied for selective functionalization. nih.gov

Table 2: Representative Etherification and Silylation of a 1,3-Diol

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Benzylidene Acetal Formation | Benzaldehyde, p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark | Cyclic acetal protecting both hydroxyl groups. |

| Mono-silylation | tert-Butyldimethylsilyl chloride (1 equiv.), Imidazole, DMF, 0 °C to rt | Mono-silylated ether. |

Oxidation Reactions and Product Characterization

The oxidation of the secondary alcohol functionalities in this compound can lead to different products depending on the oxidant and reaction conditions. Milder oxidation conditions, potentially involving selective protection of one hydroxyl group, could yield the corresponding hydroxy-ketone. More vigorous oxidation of both secondary alcohols would be expected to produce the corresponding 1,3-diketone, 1-(oxolan-2-yl)pentane-2,4-dione.

Interestingly, some oxidizing agents can induce oxidative cleavage of the carbon-carbon bond in 1,3-diols. For example, 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature has been reported to convert 1,3-diols into 1,2-diketones through an oxidative C-C bond cleavage. rsc.org In the case of this compound, this would likely result in the formation of a 1,2-diketone and other fragments. The characterization of these oxidation products would typically involve spectroscopic methods such as nuclear magnetic resonance (NMR) to determine the structure and mass spectrometry (MS) to confirm the molecular weight.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Conditions | Likely Major Product(s) |

|---|---|---|

| PCC or Swern Oxidation | CH₂Cl₂, rt | 1-(Oxolan-2-yl)-4-hydroxypentan-2-one and/or 1-(Oxolan-2-yl)pentane-2,4-dione |

| Chromic acid (Jones reagent) | Acetone, 0 °C to rt | 1-(Oxolan-2-yl)pentane-2,4-dione |

Reductive Transformations of Oxygenated Functions

The direct reduction of the diol functionality in this compound to the corresponding alkane is a challenging transformation that typically requires a two-step process. chem-station.comunacademy.com The hydroxyl groups must first be converted into better leaving groups, such as tosylates or halides. Subsequent reduction with a strong hydride reagent, like lithium aluminum hydride (LiAlH₄), can then effect the removal of these leaving groups to yield the deoxygenated product, 1-(oxolan-2-yl)pentane.

Alternatively, stereoselective reductions are a cornerstone of modern organic synthesis. While the direct reduction of the diol is difficult, the reverse reaction, the stereoselective reduction of a 1,3-diketone to a syn- or anti-1,3-diol, is well-established. organic-chemistry.orgnih.govacs.orgthieme-connect.com For instance, the reduction of 1,3-diketones with a borane-pyridine complex in the presence of titanium tetrachloride has been shown to produce syn-1,3-diols with high diastereoselectivity. organic-chemistry.org

Reactions Involving the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether, but it can undergo ring-opening reactions under specific, controlled conditions, typically involving acid catalysis or strong electrophiles.

Ring-Opening Reactions under Controlled Conditions

The ring-opening of the oxolane moiety in this compound can be initiated by protonation of the ether oxygen with a strong acid, followed by nucleophilic attack. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The use of hydrohalic acids, such as HBr or HI, can lead to the cleavage of a C-O bond, resulting in a halo-alcohol. The regioselectivity of the nucleophilic attack (at C2 or C5 of the oxolane ring) would be influenced by steric and electronic factors. For instance, acid-catalyzed cleavage of tetrahydrofuran (B95107) (THF) itself with a hydrohalic acid results in the formation of a 4-halobutanol. masterorganicchemistry.com

Lewis acids are also effective catalysts for the ring-opening of THF. tandfonline.comresearchgate.net For example, samarium(III) iodide has been shown to catalyze the ring-opening of THF with acid chlorides under mild conditions. tandfonline.com Furthermore, frustrated Lewis pairs have been theoretically and experimentally shown to activate and cleave the THF ring. nih.gov These reactions typically proceed via the formation of an oxonium ion intermediate, which is then susceptible to nucleophilic attack. researchgate.net

Table 4: Illustrative Ring-Opening Reactions of the Oxolane Moiety | Reagents and Conditions | Expected Product Type | | :--- | :--- | :--- | | HBr (conc.), heat | Bromo-alcohol resulting from ring cleavage. | | Acyl chloride, SmI₃ (cat.) | Ester-alcohol from ring opening and acylation. tandfonline.com | | Strong Lewis Acid (e.g., BF₃·OEt₂) | Polymerization or trapping with a nucleophile. |

Functionalization and Substitution on the Oxolane Core

The chemical modification of the oxolane (tetrahydrofuran) ring within the this compound structure is a key area of interest for creating diverse derivatives. Research into the functionalization of tetrahydrofuran and its derivatives has revealed several strategies for introducing new chemical moieties onto the heterocyclic core. These methods primarily target the activation of C-H bonds, particularly at the α-position to the oxygen atom, which are more susceptible to radical or oxidative reactions.

Recent advancements have highlighted metal-free, photocatalytic methods for the site-selective α-C–H functionalization of tetrahydrofuran. rsc.org For instance, the use of a photocatalyst like 4-CzIPN in conjunction with a cocatalyst such as ⁿBu₄NBr can generate bromine radicals under visible light. These radicals can abstract a hydrogen atom from the α-position of the oxolane ring, creating a carbon-centered radical that can then participate in C-S and C-C bond-forming reactions. rsc.org This approach offers a mild and environmentally friendly alternative to traditional, harsher methods.

Another strategy involves visible-light-promoted vinylation of tetrahydrofuran with alkynes. acs.org This method utilizes an organic dye photocatalyst, such as eosin (B541160) Y, and a household lightbulb to achieve direct C-H vinylation, yielding a variety of vinyl-substituted tetrahydrofurans. acs.org Mechanistic studies suggest that this transformation proceeds through a radical-mediated pathway. acs.org

Furthermore, radical-catalyzed cross-dehydrogenative coupling reactions have been employed for the C-H alkylation of heteroaromatics with tetrahydrofuran. thieme-connect.com This process, often induced by visible light, can generate a bromine radical that facilitates hydrogen atom transfer (HAT) from the α-C–H bond of the tetrahydrofuran ring. thieme-connect.com The resulting tetrahydrofuranyl radical can then couple with various heteroaromatic systems.

These methodologies, while demonstrated on simpler tetrahydrofuran systems, provide a strong foundation for the potential functionalization of the oxolane core in this compound. The presence of the diol side chain may influence the reactivity and selectivity of these reactions, necessitating further investigation to optimize conditions for this specific substrate.

Transformations Maintaining Ring Integrity

A significant body of research is dedicated to the synthesis of substituted tetrahydrofurans where the core ring structure is preserved throughout the chemical transformation. These methods are crucial for building a library of derivatives based on the this compound scaffold.

One prominent method for forming substituted tetrahydrofurans is the dehydrative cyclization of diols. mdpi.comacs.org For instance, 1,4-diols can undergo intramolecular cyclization to yield tetrahydrofuran derivatives. This reaction can be catalyzed by various Lewis acids, such as ferrocenium (B1229745) tetrafluoroborate, which has been shown to be effective in producing trisubstituted tetrahydrofurans from the corresponding diols. mdpi.com This approach is attractive due to its atom economy, with water being the only byproduct. mdpi.com

Domino reactions offer another elegant pathway to complex tetrahydrofuran structures. For example, the reaction of chromones with activated carbonyl compounds can lead to the formation of highly substituted tetrahydrofuran derivatives through a sequence of 1,4-addition, ring cleavage, Knoevenagel condensation, and lactonization steps. beilstein-journals.org

Enantioselective synthesis of polysubstituted tetrahydrofurans has also been achieved through sequential one-pot reactions. A copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to biologically relevant 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities. chemistryviews.org

Furthermore, the reaction of 2,3-epoxy alcohols with sulfur-based ylides, such as dimethylsulfoxonium methylide, can lead to the diastereoselective and enantioselective synthesis of 2,3-disubstituted tetrahydrofurans. msu.edu The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting tetrahydrofuran ring. msu.edu

These synthetic strategies, which have been successfully applied to a variety of substrates, represent viable pathways for the derivatization of this compound while maintaining the integrity of the oxolane ring. The specific choice of method would depend on the desired substitution pattern and stereochemical outcome.

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies on reactions involving this compound are not extensively documented, the general mechanisms of reactions involving the tetrahydrofuran moiety are well-understood and can be extrapolated to this compound.

The Diels-Alder reaction, a concerted pericyclic reaction, is a fundamental transformation in organic chemistry for the formation of six-membered rings. wikipedia.org While not directly involving the functionalization of the tetrahydrofuran ring itself, understanding its concerted mechanism is crucial for designing complex syntheses where this moiety might be part of the diene or dienophile. wikipedia.org

Mechanistic investigations into the functionalization of the tetrahydrofuran ring often point towards radical-mediated pathways, especially in photocatalytic reactions. For instance, in the visible-light-induced C-H alkylation of heteroaromatics with tetrahydrofuran, the reaction is initiated by the generation of a bromine radical which then abstracts a hydrogen atom from the α-position of the tetrahydrofuran ring. thieme-connect.com Control experiments using radical scavengers like TEMPO or BHT can help confirm the involvement of a radical pathway. rsc.org

In the context of ring-opening reactions, theoretical studies using density functional theory (DFT) have provided insights into the activation energies and reaction pathways. For example, the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) has been computationally modeled to understand the influence of the Lewis acid and base centers on the reaction energetics. nih.gov

Furthermore, detailed mechanistic studies combining experimental techniques (such as nonlinear effect analysis, NMR, and mass spectrometry) with computational methods (like molecular dynamics and DFT) have been employed to elucidate complex catalytic cycles. acs.org These studies can reveal the nature of the catalytically active species and the transition states involved in the reaction, providing a comprehensive understanding of the reaction mechanism. acs.org

A plausible mechanistic pathway for many acylation reactions involves the initial formation of a catalyst-substrate complex, followed by oxidative addition, migratory insertion, and reductive elimination steps, particularly in transition-metal-catalyzed processes. rsc.org

The application of these established mechanistic principles and investigational tools will be essential for understanding and optimizing the chemical transformations of this compound.

Synthesis of Complex Derivatives of this compound for Structure-Reactivity Investigations

The synthesis of complex derivatives of this compound is fundamental for exploring structure-reactivity relationships. By systematically modifying the structure of the parent compound, researchers can gain insights into how different functional groups and substitution patterns influence its chemical and physical properties.

A powerful strategy for the rapid assembly of stereochemically rich polycyclic tetrahydrofurans involves a conjugate addition-Rh(II) catalysis sequence. nsf.gov This method allows for the construction of tetrahydrofuran products with multiple contiguous stereocenters. The diazo functional group, introduced via conjugate addition, can undergo subsequent Rh-catalyzed carbonyl ylide 1,3-dipolar cycloaddition or O-H insertion reactions to generate complex polycyclic systems. nsf.gov

The synthesis of functionalized tetrahydrofuran derivatives can also be achieved through cascade reactions starting from readily available bio-based materials like 2,5-dimethylfuran. rsc.org A three-step sequence involving ring opening, aldol (B89426) condensation, and hydrogenation-cyclization can lead to alkylated tetrahydrofuran derivatives. rsc.org

The following table provides a conceptual overview of potential derivatization strategies for structure-reactivity studies, based on established methodologies for tetrahydrofuran synthesis and functionalization.

| Derivative Class | Synthetic Approach | Key Reagents/Catalysts | Potential for Structure-Reactivity Insights |

| α-Alkylated/Arylated Oxolane Derivatives | Photocatalytic C-H Functionalization | 4-CzIPN, ⁿBu₄NBr, Visible Light | Investigating the electronic and steric effects of substituents at the α-position on the reactivity of the diol side chain. |

| Vinyl-Substituted Oxolane Derivatives | Visible-Light-Promoted Vinylation | Eosin Y, Alkynes, Visible Light | Studying the influence of unsaturation on the oxolane ring on the overall molecular conformation and reactivity. |

| Polycyclic Tetrahydrofuran Derivatives | Conjugate Addition-Rh(II) Catalysis Sequence | Enoxy Silanes, Vinyl Diazonium Salts, Rh₂(OAc)₄ | Elucidating the impact of rigid polycyclic frameworks on the accessibility and reactivity of the diol functional groups. |

| Chiral Polysubstituted Tetrahydrofuran Derivatives | Asymmetric Henry Reaction and Iodocyclization | Copper Catalysts, Chiral Ligands | Probing the effects of stereochemistry on the oxolane ring on the compound's biological activity or performance in asymmetric catalysis. |

The synthesis of these and other complex derivatives will be instrumental in building a comprehensive understanding of the chemical behavior of this compound and for the rational design of new molecules with tailored properties.

Stereochemical Analysis of 1 Oxolan 2 Yl Pentane 2,4 Diol

Elucidation of Absolute and Relative Stereochemistry

The molecule 1-(Oxolan-2-yl)pentane-2,4-diol possesses three stereocenters: one at the C2 position of the oxolane (tetrahydrofuran) ring and two at the C2 and C4 positions of the pentane-2,4-diol chain. This results in the possibility of 2^3 = 8 stereoisomers, which exist as four pairs of enantiomers. The determination of the precise spatial arrangement of substituents at these chiral centers, known as absolute and relative stereochemistry, is fundamental to understanding the molecule's properties.

A powerful and widely used method for determining the absolute configuration of chiral alcohols, including diols, is through the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). oup.comnih.gov One common class of CDAs are chiral carboxylic acids, such as (R)- and (S)-α-methoxyphenylacetic acid (MPA). researchgate.net The diol is esterified with both enantiomers of MPA to form a pair of diastereomeric esters. Due to the different spatial arrangements in these diastereomers, the resulting NMR spectra will exhibit discernible differences in chemical shifts (Δδ = δS - δR) for the protons near the chiral centers. By analyzing the sign and magnitude of these differences, the absolute configuration of the original diol can be deduced. researchgate.net

For this compound, this would involve the formation of the bis-MPA ester. The analysis of the Δδ values for the protons on the pentane (B18724) chain and the oxolane ring would allow for the assignment of the absolute configuration at all three stereocenters.

Another approach involves the use of chiral boronic acids as derivatizing agents. rsc.org These reagents can form cyclic boronates with diols, leading to diastereomeric complexes that can be distinguished by NMR spectroscopy. This method can be particularly effective for 1,2-, 1,3-, and 1,4-diols. nih.gov

The relative stereochemistry between the two hydroxyl groups on the pentane chain (syn or anti) and their relationship to the stereocenter on the oxolane ring can also be determined through detailed analysis of proton-proton coupling constants (J-values) in the 1H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is dictated by the stereochemical arrangement.

Conformational Analysis and Interconversion Barriers

Oxolane Ring Conformation: The tetrahydrofuran (B95107) (oxolane) ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve ring strain. The two most common conformations are the twisted (C2 symmetry) and the bent or envelope (Cs symmetry) forms. nih.gov For unsubstituted tetrahydrofuran, the twisted conformer is slightly more stable than the bent conformer. nih.gov In 2-substituted tetrahydrofurans, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The preferred conformation will depend on the steric bulk of the substituent and any stereoelectronic effects. For a bulky substituent like the pentane-2,4-diol group, it is likely to preferentially occupy the pseudo-equatorial position to minimize steric interactions. rsc.org The interconversion between these conformations occurs via a process called pseudorotation, which has a relatively low energy barrier. berkeley.edu

Pentane-2,4-diol Chain Conformation: The conformation of the pentane-2,4-diol chain is determined by rotations around the C-C single bonds. The relative orientation of the two hydroxyl groups is of particular importance. Intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations. In the case of pentane-2,4-diol, the chain can adopt conformations that lead to either a syn or anti relationship between the hydroxyl groups. The presence of the bulky oxolanyl group at the C1 position will introduce further steric constraints, influencing the preferred dihedral angles along the carbon backbone.

The interplay between the oxolane ring pucker and the conformation of the diol chain will lead to a complex potential energy surface with several local minima corresponding to different stable conformers. The energy barriers between these conformers will determine the rate of interconversion at a given temperature. Computational modeling, such as density functional theory (DFT) calculations, can be a valuable tool to predict the relative energies of different conformers and the transition states connecting them.

Diastereoisomer and Enantiomer Separation Techniques

Given the existence of multiple stereoisomers, their separation is crucial for studying the properties of each individual isomer. The separation of stereoisomers can be a challenging task, but several chromatographic techniques are well-suited for this purpose.

Diastereomer Separation: Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which can sometimes be exploited for their separation through methods like fractional crystallization. rsc.org However, chromatographic techniques are generally more effective. High-performance liquid chromatography (HPLC) using achiral stationary phases (normal or reversed-phase) is a common method for separating diastereomers. researchgate.netresearchgate.net The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, resulting in different retention times. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of diastereomers, often offering faster and more efficient separations compared to HPLC. researchgate.net

Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. The most common approach is chiral chromatography, which utilizes a chiral stationary phase (CSP). The enantiomers of this compound will interact differently with the chiral environment of the CSP, leading to their separation. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column as described above. nih.govnih.gov After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

The choice of the specific chromatographic method and conditions (e.g., column type, mobile phase composition, temperature) will depend on the specific stereoisomers being separated and will often require empirical optimization.

Influence of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in the different stereoisomers of this compound will have a profound impact on how they interact with other chiral molecules, such as enzymes, receptors, or chiral catalysts. This is the basis for the often-dramatic differences in biological activity and chemical reactivity observed between stereoisomers.

The hydroxyl groups of the diol are capable of acting as both hydrogen bond donors and acceptors. kcl.ac.ukkcl.ac.uk The specific spatial orientation of these hydroxyl groups, as dictated by the stereochemistry at C2 and C4 of the pentane chain, will determine the molecule's ability to form specific hydrogen bonding networks. For instance, a syn-diol may be able to chelate to a metal center or bind to a receptor site in a bidentate fashion, whereas an anti-diol would not be able to do so as effectively.

In the context of catalysis, chiral diols are known to be effective organocatalysts for a variety of enantioselective reactions. nih.gov The diol can activate substrates through hydrogen bonding interactions, and the chiral environment created by the catalyst directs the stereochemical outcome of the reaction. It is conceivable that the different stereoisomers of this compound could exhibit significantly different catalytic activities and selectivities if employed as organocatalysts.

The study of how the stereochemistry of diols influences their interactions with lipid membranes is another area of interest. kcl.ac.ukkcl.ac.uk The precise arrangement of the hydroxyl groups can affect how the molecule partitions into the membrane and its ability to disrupt the lipid packing.

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Oxolan 2 Yl Pentane 2,4 Diol and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(oxolan-2-yl)pentane-2,4-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural and stereochemical assignment.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, protons adjacent to oxygen atoms, such as those on the oxolane ring and the diol moiety, would be expected to resonate at a lower field (higher ppm values) compared to the alkyl protons. The integration of the signals would correspond to the number of protons in each environment. Coupling constants (J) would provide information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the chiral centers at C-2 and C-4 of the pentane-2,4-diol chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups. nih.gov Carbons bonded to oxygen atoms (in the oxolane ring and the diol) would appear at significantly lower fields (60-80 ppm) compared to the aliphatic carbons of the pentane (B18724) chain (10-40 ppm). The number of signals would confirm the total number of carbon atoms and the molecular symmetry.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | 1.5 - 1.7 | 25 - 30 |

| 2' | 3.8 - 4.0 | 65 - 70 |

| 3' | 1.8 - 2.0 | 28 - 33 |

| 4' | 1.8 - 2.0 | 28 - 33 |

| 5' | 3.6 - 3.8 | 67 - 72 |

| 1 | 1.5 - 1.7 | 20 - 25 |

| 2 | 3.9 - 4.2 | 68 - 73 |

| 3 | 1.4 - 1.6 | 40 - 45 |

| 4 | 4.0 - 4.3 | 65 - 70 |

| 5 | 1.1 - 1.3 | 22 - 27 |

Note: These are predicted values and may vary based on the solvent and stereochemistry.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignment

To establish the precise connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, confirming the connectivity of the pentane chain and the oxolane ring. For example, cross-peaks would be observed between the protons at C-1 and C-2, C-2 and C-3, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the oxolane ring to the pentane chain, for instance, by observing a correlation between the proton at C-2' of the oxolane ring and C-1 of the pentane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry. They detect through-space interactions between protons that are in close proximity. For a molecule with multiple chiral centers like this compound, NOESY/ROESY can help establish the relative configuration of the hydroxyl groups at C-2 and C-4 and the stereochemistry of the attachment of the oxolane ring.

Solid-State NMR Applications

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline or amorphous solid form. ssNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding between the diol functionalities, and for determining the conformation of the molecule in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the signals in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high accuracy. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₉H₁₈O₃). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for such analyses.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique would be instrumental in confirming the structure of this compound by piecing together its fragmentation pattern. Key fragmentation pathways would likely involve:

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols and diols.

Cleavage of the C-C bonds in the pentane chain, leading to characteristic fragment ions.

Fragmentation of the oxolane ring: This could involve the loss of small neutral molecules like ethylene.

Cleavage of the bond between the oxolane ring and the pentane chain.

By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be confirmed.

Predicted Key MS/MS Fragments for [M+H]⁺ of this compound (C₉H₁₈O₃, MW: 174.12):

| m/z | Proposed Fragment |

| 157 | [M+H - H₂O]⁺ |

| 139 | [M+H - 2H₂O]⁺ |

| 115 | Cleavage of the C4-C5 bond and loss of the methyl group |

| 101 | Cleavage of the C2-C3 bond |

| 85 | Fragment corresponding to the protonated oxolane ring |

| 71 | Fragment corresponding to the oxolanylmethyl cation |

Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.

Chromatographic Coupling (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation

Coupling chromatographic separation techniques with mass spectrometry (MS) is an indispensable tool for verifying the purity and confirming the identity of synthesized compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide a two-dimensional analysis where compounds are separated in time before being detected and identified by their mass-to-charge ratio.

In the context of this compound, GC-MS would be suitable for analyzing volatile derivatives of the compound. The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a highly specific fingerprint that can be compared against spectral libraries for identification. The molecular ion peak confirms the molecular weight of the analyte.

For the non-volatile parent compound or its thermally labile derivatives, LC-MS is the method of choice. The compound is separated in the liquid phase on a packed column before being introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques are less likely to cause extensive fragmentation, often providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻), which is crucial for confirming the molecular weight. The purity of the sample is assessed by the presence of a single major peak in the chromatogram, with any minor peaks indicating impurities.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.

For this compound, IR and Raman spectroscopy would reveal key structural features. The presence of hydroxyl (-OH) groups is indicated by a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C-O stretching vibrations of the alcohol groups and the ether linkage in the oxolane ring would appear in the fingerprint region, between 1000-1300 cm⁻¹. The oxolane (tetrahydrofuran) ring itself has characteristic vibrations, including C-H stretching and bending, and C-C stretching modes. researchgate.net While the furan (B31954) ring (an unsaturated analogue) shows distinct C=C and C-H stretching vibrations, the saturated oxolane ring in the target molecule is identified by the absence of these aromatic signals and the presence of characteristic alkane-like C-H stretches just below 3000 cm⁻¹. researchgate.netglobalresearchonline.net

Raman spectroscopy provides complementary information. While the -OH stretch is typically weak in Raman, the C-C backbone and C-O stretches provide a strong signal, offering a detailed view of the skeletal structure. The combination of IR and Raman spectra, guided by computational predictions, allows for a comprehensive assignment of the vibrational modes. researchgate.netglobalresearchonline.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (Alkane) | Stretching | 2850-2960 | Medium-Strong | Strong |

| C-O (Alcohol) | Stretching | 1050-1200 | Strong | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1070-1150 | Strong | Medium-Weak |

| C-C | Stretching | 800-1200 | Weak-Medium | Strong |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

This compound is a chiral molecule, possessing multiple stereocenters. Determining the absolute configuration of these centers is crucial and can be achieved using chiroptical spectroscopic methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. researchgate.netnih.gov

Since the diol and oxolane functionalities lack strong chromophores in the near-UV range, direct analysis can be challenging. However, derivatization can be employed to introduce a chromophore near the stereocenters. For instance, diols can be converted into biphenyl (B1667301) dioxolanes, which exhibit characteristic CD spectra from which the absolute configuration can be deduced. nih.gov

A powerful modern approach combines experimental measurements with quantum chemical calculations. researchgate.netnih.gov The ORD and CD spectra are calculated for a specific enantiomer (e.g., the R,R,R-isomer) using methods like Time-Dependent Density Functional Theory (TD-DFT). The predicted spectrum is then compared with the experimental spectrum of the synthesized sample. A match between the signs and shapes of the experimental and calculated curves allows for an unambiguous assignment of the absolute configuration. nih.govmdpi.com This method is non-destructive and can be performed on small sample quantities, making it a valuable tool for stereochemical elucidation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the conformational arrangement of the atoms, thereby confirming the connectivity and absolute stereochemistry of a compound.

To perform this analysis, a high-quality single crystal of this compound or one of its derivatives must first be grown. nih.gov This can often be the most challenging step in the process. Once a suitable crystal is obtained, it is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. mdpi.com From this map, the positions of all non-hydrogen atoms are determined.

For this compound, an X-ray crystal structure would unequivocally establish the relative and absolute stereochemistry of the chiral centers. It would also reveal the preferred conformation of the pentanediol (B8720305) chain and the oxolane ring in the crystal lattice, as well as any intermolecular interactions, such as hydrogen bonding between the hydroxyl groups. mdpi.com While a crystal structure for the specific title compound is not publicly available, the technique has been widely applied to related diols and heterocyclic compounds, demonstrating its power in providing unambiguous structural proof. researchgate.netnih.gov

Computational and Theoretical Studies on 1 Oxolan 2 Yl Pentane 2,4 Diol

Quantum Chemical Calculations of Electronic Structure and Bonding

To date, no specific quantum chemical calculations on the electronic structure and bonding of 1-(Oxolan-2-yl)pentane-2,4-diol have been published. Such studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) to provide fundamental insights into the molecule's characteristics. These calculations could elucidate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the atomic charges, all of which are crucial for understanding its reactivity and intermolecular interactions.

Conformational Searching and Energy Landscape Mapping

The conformational flexibility of this compound, arising from the rotatable bonds in the pentanediol (B8720305) chain and the puckering of the oxolane ring, suggests a complex potential energy surface. A comprehensive conformational search and the mapping of its energy landscape have not yet been reported. Such an analysis would be essential to identify the most stable, low-energy conformers of the molecule. This is typically achieved through systematic or stochastic search algorithms followed by geometry optimization and energy calculation for each identified conformer. The relative populations of these conformers at different temperatures could then be predicted using Boltzmann statistics, which would be vital for interpreting experimental data.

Prediction of Spectroscopic Parameters (NMR, IR, MS) for Comparison with Experimental Data

While experimental spectroscopic data for this compound may exist, there are no published computational studies that predict its spectroscopic parameters. Theoretical calculations are a powerful tool for interpreting and assigning experimental spectra. For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which, when compared to experimental values, can help confirm the structure and identify the dominant conformations in solution. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) spectrum. Mass spectrometry (MS) fragmentation patterns can also be rationalized through the computational analysis of bond dissociation energies and the stability of potential fragment ions.

Reaction Mechanism Modeling and Transition State Analysis

There is currently no information available in the scientific literature regarding the modeling of reaction mechanisms or the analysis of transition states involving this compound. For a molecule with multiple functional groups (two hydroxyls and an ether), several reactions could be envisaged, such as oxidation, dehydration, or ether cleavage. Computational modeling could be used to explore the potential energy surfaces of these reactions, locate the transition state structures, and calculate the activation energies, thereby providing a detailed, atomistic understanding of the reaction pathways.

Molecular Docking and Dynamics Simulations for Non-Covalent Interactions

In the absence of any published research, the potential non-covalent interactions of this compound remain unexplored from a computational standpoint. Molecular docking studies could be employed to predict how this molecule might bind to the active site of an enzyme or a receptor, which would be relevant if it were being investigated as a potential bioactive compound. Following docking, molecular dynamics (MD) simulations could provide insights into the stability of the ligand-protein complex and the nature of the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) over time.

Applications of 1 Oxolan 2 Yl Pentane 2,4 Diol As a Chemical Research Building Block

Utilization in the Synthesis of Complex Natural Products and Analogues

There is no documented use of 1-(Oxolan-2-yl)pentane-2,4-diol in the total synthesis of any complex natural products or their analogues. The oxolane ring is a prevalent feature in many natural products, and numerous synthetic strategies exist for its incorporation. chemicalbook.comnih.gov Similarly, the 1,3-diol pattern of the pentane-2,4-diol moiety is a common stereochemical element addressed in natural product synthesis. However, the specific combination found in this compound has not been reported as a key intermediate or starting material.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The structure of this compound, possessing multiple stereocenters and coordinating hydroxyl groups, suggests a theoretical potential for its use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral diols are a well-established class of ligands for various metal-catalyzed reactions. However, there are no research articles or patents that describe the synthesis of chiral variants of this specific compound or their application in asymmetric transformations.

Integration into Polymer Architectures as a Monomer or Cross-linking Agent

Diol-containing molecules are fundamental building blocks in polymer chemistry, serving as monomers for polyesters and polyurethanes, or as cross-linking agents to modify polymer properties. While research exists on incorporating diols and cyclic ethers into polymer backbones, no studies have specifically reported the use of this compound for this purpose.

Precursor in the Synthesis of Specialty Chemicals

Given its bifunctional nature, containing both ether and diol functionalities, this compound could hypothetically serve as a precursor to various specialty chemicals. These could include unique solvents, plasticizers, or fine chemical intermediates. Nevertheless, there is no evidence in the current body of scientific literature to suggest it is being utilized for any such applications.

Future Prospects and Interdisciplinary Research for 1 Oxolan 2 Yl Pentane 2,4 Diol

Green Chemistry Approaches to Synthesis and Transformation

The synthesis of 1-(Oxolan-2-yl)pentane-2,4-diol is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and employment of environmentally benign catalysts. A primary focus is the utilization of lignocellulosic biomass, a plentiful and renewable resource. google.com

Catalytic Conversion of Biomass:

One of the most promising green routes to this compound involves the catalytic conversion of biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org These furanic compounds can be obtained from the dehydration of pentoses and hexoses found in hemicellulose and cellulose, respectively. google.com The synthesis pathway can involve a series of catalytic steps, including hydrogenation, hydration, and ring-opening reactions to yield the target diol structure. rsc.org The development of heterogeneous catalysts is crucial for this approach, as they can be easily separated and recycled, minimizing waste and production costs.

Biocatalytic Synthesis:

Enzymatic catalysis, or biocatalysis, offers a highly selective and efficient alternative for the synthesis of complex chiral molecules like this compound. Enzymes such as lipases, transketolases, and alcohol dehydrogenases can operate under mild reaction conditions, often in aqueous media, thereby reducing energy consumption and the use of hazardous organic solvents. mdpi.comnih.gov For instance, engineered transketolases can be used for the asymmetric synthesis of diol precursors from simple achiral substrates. researchgate.net Furthermore, polyketide synthase (PKS) platforms, which are responsible for the biosynthesis of a vast array of natural products, can be engineered to produce specific diols and other valuable chemicals. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org

| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Conversion of Biomass | Utilizes renewable feedstocks like lignocellulose. Employs heterogeneous catalysts for easier separation and reuse. | Direct route from abundant biomass. Scalable process. |

| Biocatalysis | Employs enzymes (e.g., lipases, transketolases, PKS). High selectivity and stereospecificity. Mild reaction conditions. | Environmentally friendly. Potential for producing specific stereoisomers. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times and energy consumption. researchgate.net |

Advanced Automation and Flow Chemistry in Production

The transition from batch to continuous manufacturing through flow chemistry presents a significant opportunity for the production of this compound. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. organic-chemistry.org

The modular nature of flow chemistry systems allows for the integration of multiple reaction steps, purification, and real-time analysis into a single, automated process. This is particularly advantageous for multi-step syntheses from biomass-derived precursors. For example, a flow process could be designed to sequentially perform the hydrogenation, hydration, and ring-opening reactions required to convert furfural to this compound. The selective monoprotection of diols, a common requirement in organic synthesis, has been successfully demonstrated in flow reactors, highlighting the potential for precise control over reactions involving diols like the target compound.

Moreover, the integration of automation and machine learning algorithms can enable the rapid optimization of reaction conditions, leading to more efficient and cost-effective production processes.

Exploration of Novel Reactivity in Unconventional Media

The choice of solvent plays a critical role in chemical reactions, influencing reactivity, selectivity, and environmental impact. Deep eutectic solvents (DESs) have emerged as a green and sustainable alternative to conventional volatile organic solvents. mdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available components. mdpi.com

The unique properties of DESs, such as their high polarity and ability to dissolve a wide range of compounds, can be exploited to explore new reaction pathways for this compound. For instance, DESs can act as both the solvent and catalyst in certain reactions, simplifying the process and reducing waste. researchgate.net The application of DESs in multicomponent reactions, which allow for the synthesis of complex molecules in a single step, is particularly promising for the derivatization of this compound. dntb.gov.ua Investigating the reactivity of this diol in various DES formulations could lead to the discovery of novel transformations and the development of more sustainable synthetic methodologies.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and predictive modeling are becoming indispensable tools in the design and discovery of new molecules with desired properties. In the context of this compound, these approaches can be used to predict the properties of its derivatives and guide their synthesis.

In Silico Analysis of Polyketide Synthases (PKSs):

Given the structural similarity of this compound to polyketides, computational tools developed for the analysis of PKSs are highly relevant. plos.org These tools can predict the structure of the polyketide product from the genetic sequence of the PKS enzyme. plos.org By understanding the "biosynthetic code" of PKSs, it is possible to engineer these enzymatic assembly lines to produce novel derivatives of this compound with tailored functionalities. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org

Predictive Modeling for Material Properties:

Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can be used to predict the physical and chemical properties of polymers derived from this compound. mdpi.com By modeling the interactions between polymer chains, it is possible to estimate properties such as glass transition temperature, mechanical strength, and thermal stability. This predictive capability allows for the rational design of new materials with specific functionalities, reducing the need for extensive experimental trial and error.

| Computational Approach | Application for this compound | Expected Outcome |

| In Silico PKS Analysis | Design of engineered polyketide synthases. | Prediction of novel derivatives with tailored structures. plos.org |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties of monomers and polymers. | Understanding of reactivity and prediction of material properties. mdpi.com |

| Molecular Dynamics (MD) | Simulation of polymer chain interactions and dynamics. | Prediction of macroscopic material properties like Tg and mechanical strength. |

| Machine Learning | Development of quantitative structure-property relationship (QSPR) models. | Rapid screening of potential derivatives for desired properties. |

Integration into Material Science for Advanced Functionalities

The diol functionality of this compound makes it a prime candidate for use as a monomer in the synthesis of polyesters and polyurethanes. researchgate.net The incorporation of this biomass-derived monomer into polymer backbones can lead to the development of advanced functional materials with unique properties. wiley-vch.deresearchgate.net

Bio-based Polyesters and Polyurethanes:

The use of branched diols derived from biomass has been shown to influence the properties of polyesters, such as increasing the glass transition temperature (Tg) compared to their linear counterparts. rsc.orgrsc.org The specific structure of this compound, with its tetrahydrofuran (B95107) ring and secondary hydroxyl groups, is expected to impart rigidity and potentially enhance the thermal and mechanical properties of the resulting polymers. nih.gov These bio-based polymers could find applications in coatings, adhesives, and engineering plastics. proquest.comresearchgate.net

Self-Healing Materials:

The incorporation of specific functional groups that can form reversible bonds, such as hydrogen bonds, can lead to the development of self-healing polymers. Polyurethanes containing ureido-pyrimidinone motifs, for example, have demonstrated excellent self-healing capabilities. mdpi.com By functionalizing this compound with such moieties, it may be possible to create novel self-healing materials with enhanced sustainability.

Functional Inks for Printed Electronics:

The versatility of this compound could also extend to the formulation of functional inks for screen printing and other additive manufacturing techniques. acs.org By chemically modifying the diol to incorporate conductive or other functional groups, it could serve as a component in inks for fabricating flexible electronics, sensors, and other advanced devices.

Q & A

Q. Optimization factors :

- Temperature : Moderate conditions (20–60°C) to avoid ring-opening of the oxolane.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts : Lewis acids (e.g., TiCl₄) may improve coupling efficiency in stereoselective syntheses .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR :

- IR spectroscopy : Strong O-H stretches (~3200–3500 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₉H₁₆O₄) and fragmentation patterns .

Advanced: How does the stereochemistry of this compound influence its efficacy as a ligand in asymmetric catalysis?

The compound’s stereocenters (at C2 and C4 of the pentane backbone and C2 of the oxolane) dictate its chiral induction capabilities:

- Ligand design : Analogous to (2R,4R)-pentane-2,4-diol derivatives, the oxolane group introduces conformational rigidity, enhancing enantioselectivity in Rh-catalyzed hydroformylation or hydrogenation .

- Coordination geometry : The diol hydroxyls act as bidentate ligands for transition metals (e.g., Rh, Pd), while the oxolane ether oxygen may stabilize metal complexes via weak interactions .

- Case study : Diphosphite ligands derived from chiral diols achieve >90% ee in vinylarene hydroformylation, suggesting similar potential for this compound derivatives .

Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

The compound’s diol and ether groups may interact with biological targets via:

- Hydrogen bonding : Hydroxyl groups bind to catalytic residues in enzyme active sites (e.g., glycosidases or kinases) .

- Chelation : Diols can coordinate metal ions (e.g., Mg²⁺, Zn²⁺) essential for enzyme function, as seen in phosphatase inhibition .

- Structural mimicry : The oxolane ring mimics sugar moieties (e.g., ribose), potentially interfering with nucleotide-processing enzymes .

Q. Experimental validation :

- Kinetic assays : Measure IC₅₀ values under varied pH and cofactor conditions.

- X-ray crystallography : Resolve enzyme-ligand complexes to identify binding motifs .

Basic: What are the solubility and stability profiles of this compound in common organic solvents?

- Solubility : High in polar solvents (water, methanol, ethanol) due to hydroxyl and ether groups; moderate in acetone; low in nonpolar solvents (hexane) .

- Stability :

- Thermal : Decomposes above 150°C; store at 2–8°C.

- Oxidative sensitivity : Susceptible to peroxide formation in ether-containing solvents (e.g., THF); stabilize with BHT (butylated hydroxytoluene) .

Advanced: Can this compound serve as a chiral building block in the synthesis of complex natural products?

Yes, its stereochemical diversity and functional groups enable:

- Acetal formation : React with ketones or aldehydes to generate chiral acetals for protecting diols in polyketide synthesis .

- Stereoselective coupling : Use Mitsunobu or Sharpless conditions to install the oxolane-diol moiety into macrocyclic or glycoside frameworks .

- Case example : Analogous diol-acetal intermediates are pivotal in synthesizing polyoxygenated terpenes and alkaloids .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography with EtOAc/hexane gradients (polarity adjusted for hydroxyl groups) .

- Crystallization : Recrystallize from ethanol/water mixtures to exploit temperature-dependent solubility .

- Derivatization : Convert to acetate esters (via acetic anhydride) for easier separation, followed by hydrolysis .

Advanced: How does the compound’s conformation affect its reactivity in ring-opening polymerization (ROP) or crosslinking reactions?

- ROP potential : The oxolane ring can undergo cationic or anionic ROP to form polyether-diol copolymers, useful in biodegradable plastics .

- Crosslinking : Diol groups react with diisocyanates to form polyurethanes; steric hindrance from the oxolane may reduce crosslink density but enhance flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.